

quantifying gluconeogenesis with L-Alanine-¹³C₂ tracer

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Compound of Interest

Compound Name: *L-Alanine-¹³C₂*

Cat. No.: *B12057108*

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Application Note: Precision Quantitation of Gluconeogenesis using **L-Alanine-¹³C₂** and Mass Isotopomer Distribution Analysis (MIDA)

Executive Summary

This guide details the methodology for quantifying fractional gluconeogenesis (

) using the stable isotope tracer L-Alanine-[2,3-¹³C₂]. Unlike simple tracer dilution methods, which suffer from uncertainties regarding the true precursor enrichment within the hepatocyte, this protocol utilizes Mass Isotopomer Distribution Analysis (MIDA). By analyzing the combinatorial fusion of triose phosphates into glucose, researchers can mathematically deduce the enrichment of the intra-hepatic precursor pool directly from the glucose product, creating a self-validating system for calculating gluconeogenic flux.

Primary Applications:

- Metabolic phenotyping of diabetic models (T2D).[1]
- Efficacy testing of gluconeogenesis inhibitors.[2]
- Toxicology screening for mitochondrial dysfunction in hepatocytes.

Mechanistic Basis & Tracer Logic

Why L-Alanine-[2,3-¹³C₂]?

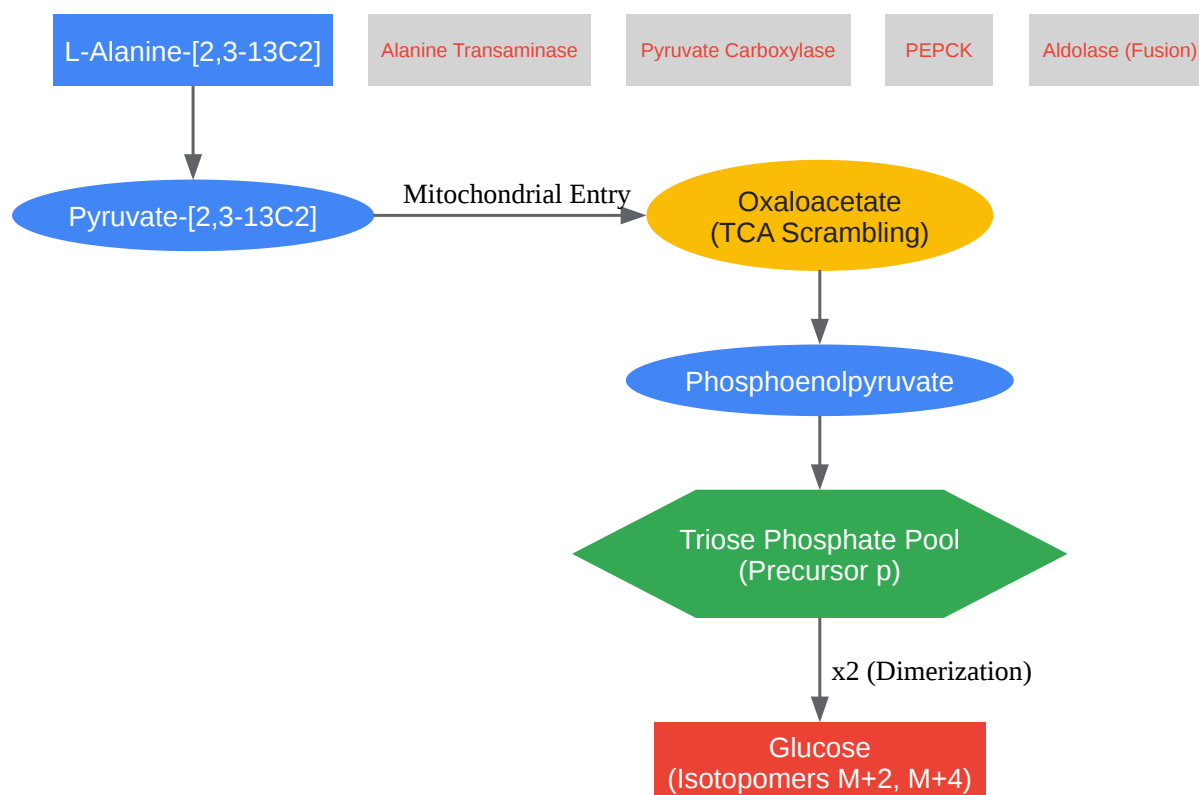
L-Alanine is the primary amino acid substrate for hepatic gluconeogenesis.[3] Upon entry into the hepatocyte, it is transaminated to Pyruvate-[2,3-¹³C₂].

- Entry to TCA: Pyruvate enters the mitochondria and is carboxylated by Pyruvate Carboxylase (PC) to Oxaloacetate (OAA).
- Scrambling: OAA equilibrates with Fumarate (a symmetric molecule) in the TCA cycle, randomizing the label orientation.
- Exit: OAA is converted to Phosphoenolpyruvate (PEP).
- Fusion: Two PEP-derived trioses combine to form Fructose-1,6-bisphosphate, eventually yielding Glucose.

Because glucose is a polymer of two triose units, the distribution of isotopomers (M+2, M+4, etc.) in the final glucose molecule reveals the statistical probability of two labeled trioses combining. This probability allows us to calculate the precursor pool enrichment (

) without physically measuring the intra-hepatic pool.

Pathway Visualization



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Figure 1: Metabolic fate of **L-Alanine-¹³C₂**. The critical step for MIDA is the fusion of two triose units (green) to form glucose (red), creating a specific isotopomer distribution.

Experimental Protocol: In Vivo (Mouse Model)

Pre-requisites:

- Tracer: L-Alanine-[2,3-¹³C₂] (99% enrichment).
- Subjects: C57BL/6J mice (or disease model), age/sex-matched.

- Fasting: 6-hour fast (morning) is recommended over overnight fasting to avoid severe glycogen depletion stress, unless total glycogenolysis ablation is required.

Step-by-Step Workflow

- Baseline Sampling (t=0):
 - Restrain mouse and collect 10 L blood via tail nick into a tube containing EDTA/DPP-IV inhibitor.
 - Purpose: Establishes natural abundance background (M0).
- Tracer Administration (Bolus + Infusion Method):
 - To achieve metabolic steady state quickly, use a prime-constant infusion.
 - Bolus: IP injection of 0.4 mg/g body weight of L-Alanine-[2,3-¹³C₂].
 - Infusion (Optional but precise): If catheterized, infuse at 0.02 mg/g/min. For non-catheterized mice, a simplified "flooding dose" IP bolus (1.0 mg/g) can be used, sacrificing some steady-state precision for throughput.
- Time Course:
 - Collect blood samples at t = 15, 30, 60, and 90 minutes.
 - Centrifuge samples (2000 x g, 10 min, 4°C) to separate plasma. Store plasma at -80°C.
- Glycogen Control (Optional):
 - At t=90, euthanize animal and freeze clamp liver for glycogen content analysis if absolute rates (mg/kg/min) are required alongside fractional rates.

Analytical Protocol: GC-MS Quantitation

To distinguish the positional isotopomers, we utilize Methyloxime-Trimethylsilyl (MOX-TMS) derivatization. This method yields specific fragments (C1-C3 and C3-C6) allowing detailed backbone analysis.

Reagents:

- Methoxyamine HCl (2% in Pyridine).
- MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) + 1% TMCS.
- Ethyl Acetate (Anhydrous).

Derivatization Workflow:

- Extraction: Add 10

L plasma to 100

L Methanol. Vortex, centrifuge, and transfer supernatant to a glass vial. Evaporate to dryness under

gas.

- Oximation: Add 50

L Methoxyamine/Pyridine solution. Incubate at 70°C for 60 minutes.

- Chemistry: Converts the cyclic glucose hemiacetal to a linear oxime, preventing anomerization (alpha/beta) issues.

- Silylation: Add 100

L MSTFA. Incubate at 70°C for 60 minutes.

- Chemistry: Replaces active hydrogens with TMS groups, increasing volatility.

- Analysis: Transfer to GC vial. Inject 1

L into GC-MS.

GC-MS Parameters:

- Column: DB-5MS or equivalent (30m x 0.25mm x 0.25

m).[4]

- Carrier Gas: Helium (1 mL/min).
- Temp Program: 80°C (1 min)
10°C/min to 300°C
Hold 5 min.
- Ionization: Electron Impact (EI), 70 eV.

Data Acquisition (SIM Mode):

Monitor the following ions for the MOX-TMS glucose derivative:

Fragment Origin	Mass (m/z)	Description
C3-C6	319	Primary ion for MIDA. Contains 4 carbons from the triose fusion.
C1-C3	262	Secondary check for labeling symmetry.
C1-C2	160	Checks for C1/C2 scrambling.

Note: For MIDA calculations, we primarily focus on the m/z 319 cluster (M0=319, M1=320, M2=321... M4=323).

Data Analysis & MIDA Calculation

The core principle is that the pattern of excess mass in glucose reflects the enrichment of the triose pool (

).

Step 1: Calculate Fractional Abundances ()

From the GC-MS peak areas for m/z 319 (M0) to 323 (M4):

Step 2: Correct for Natural Abundance

Use a matrix correction algorithm (or software like Isodist) to subtract the natural background (C13, Si29, O18) measured in the t=0 sample. This yields the Excess Molar Fraction (

).

Step 3: Calculate Precursor Enrichment ()

Using the combinatorial probability formula for a dimer (Glucose) formed from two monomers (Trioses): The ratio of

(double labeled) to

(single labeled) is functionally related to

.

Solving for p:

(Note: This is a simplified approximation. Standard MIDA software solves the polynomial equation for exact p).

Step 4: Calculate Fractional Gluconeogenesis ()

Once

is known, we calculate the Asymptotic Maximum Enrichment (

)—the theoretical enrichment of glucose if 100% of it came from the gluconeogenic pool.

Finally:

Troubleshooting & Validation

- Low Enrichment: If

is < 0.5%, the calculation of

becomes unstable. Increase tracer dose or infusion time.

- Inconsistent p values: If

calculated from M2/M1 differs significantly from

calculated from M4/M3, metabolic channeling or non-steady-state conditions may be present.

- Validation: Use a secondary tracer, such as Deuterated Water (), in a subset of animals.

labeling measures total GNG + Glycogenolysis and serves as a robust cross-check.

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